ethyl 2-({[1-(2-methoxyethyl)-1H-indol-2-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate
Description
Ethyl 2-({[1-(2-methoxyethyl)-1H-indol-2-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a synthetic heterocyclic compound featuring a thiazole core substituted at the 4-position with an ethyl carboxylate group and at the 2-position with a carbamoyl-linked indole moiety. This compound belongs to a class of molecules explored for pharmaceutical applications due to the bioactivity of thiazole and indole motifs, which are prevalent in antimicrobial, anticancer, and enzyme-targeting agents .
Properties
Molecular Formula |
C18H19N3O4S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
ethyl 2-[[1-(2-methoxyethyl)indole-2-carbonyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H19N3O4S/c1-3-25-17(23)13-11-26-18(19-13)20-16(22)15-10-12-6-4-5-7-14(12)21(15)8-9-24-2/h4-7,10-11H,3,8-9H2,1-2H3,(H,19,20,22) |
InChI Key |
LBXNHHQSBNAKKD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC3=CC=CC=C3N2CCOC |
Origin of Product |
United States |
Preparation Methods
Suzuki–Miyaura Coupling: One of the key methods for constructing the indole-thiazole core is the Suzuki–Miyaura coupling. This reaction involves the cross-coupling of an aryl or heteroaryl boron compound with an aryl or heteroaryl halide using a palladium catalyst. In our case, the boron reagent could be an organoboron compound, such as a boronic acid or boronate ester.
Hydromethylation Sequence: Another approach involves hydromethylation of the indole ring followed by protodeboronation
Industrial Production:: The industrial-scale synthesis typically optimizes the most efficient and cost-effective route based on yield, scalability, and safety considerations.
Chemical Reactions Analysis
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, affecting its stability and reactivity.
Substitution Reactions: The ester group can be hydrolyzed or substituted under appropriate conditions.
Common Reagents: N-bromosuccinimide (NBS) is often used for benzylic bromination.
Major Products: The final product depends on the specific synthetic pathway and reaction conditions.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate due to the indole scaffold’s bioactivity.
Biological Studies: Explore its effects on cellular processes, receptors, and enzymes.
Materials Science: Assess its use in functional materials or sensors.
Mechanism of Action
Targets: Identify molecular targets (e.g., receptors, enzymes) affected by the compound.
Pathways: Understand the signaling pathways modulated by its interaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its hybrid thiazole-indole architecture. Below is a comparative analysis with structurally related compounds from the literature:
Key Comparative Insights
Substituent Effects on Solubility and Reactivity: The methoxyethyl group on the indole ring in the target compound likely improves aqueous solubility compared to aryl-substituted analogs (e.g., N1-(4-Aryl-thiazol-2-yl)-indole-carbohydrazide) . The ethyl ester at the thiazole 4-position may offer slower hydrolysis rates than methyl esters (e.g., in (2Z)-methoxyimino derivatives), affecting prodrug activation .
Synthetic Strategies :
- The target compound’s synthesis is inferred to involve coupling indole-2-carbonyl precursors with thiazole-2-amine intermediates, akin to hydrazide formation in but with carbamide linkages.
- Unlike Boc-protected analogs , the absence of bulky protecting groups in the target compound may simplify synthetic steps but reduce stability during functionalization.
Biological Relevance: Thiazole-indole hybrids (e.g., carbohydrazides in ) exhibit antimicrobial activity, suggesting the target compound could share similar properties. The methoxyethyl group’s electron-donating effects may enhance binding to hydrophobic enzyme pockets, analogous to methoxyimino groups in cephalosporin intermediates .
Thermodynamic and Crystallographic Considerations: Crystallographic data for related compounds (e.g., ethyl 2-amino-α-(E-methoxyimino)-4-thiazoleacetate ) highlight the importance of hydrogen bonding networks, which the target’s carbamide group may facilitate.
Biological Activity
Ethyl 2-({[1-(2-methoxyethyl)-1H-indol-2-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesizing existing research findings, and presenting relevant data in a structured format.
Compound Overview
- Molecular Formula : C21H25N3O4S
- Molecular Weight : 415.5 g/mol
- Structural Features : The compound features an indole moiety, a thiazole ring, and various functional groups that contribute to its biological properties.
Biological Activities
Research indicates that this compound exhibits promising biological activities, including:
- Antiviral Properties : this compound has shown potential in inhibiting viral replication through interaction with viral proteins or host cell receptors.
- Anticancer Activity : Studies have demonstrated that the compound can selectively induce cytotoxicity in various cancer cell lines. The indole structure is particularly effective in modulating signaling pathways associated with cancer progression.
- Antimicrobial Effects : Preliminary data suggest that this compound possesses antimicrobial properties against certain bacterial strains, indicating its potential as a therapeutic agent in treating infections.
The mechanism of action for this compound involves:
- Receptor Binding : It selectively binds to specific biological receptors, modulating signaling pathways relevant to disease processes. This interaction may lead to altered gene expression and subsequent therapeutic effects.
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, contributing to its anticancer and antiviral effects.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 2-({[1-(2-methoxyethyl)-1H-indol-3-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate | Indole and thiazole rings | Anticancer properties |
| Ethyl indol-2-carboxylate | Indole ring | Antimicrobial activity |
| 5-(propan-2-yl)-thiazole derivatives | Thiazole ring | Antiviral effects |
This table highlights the varying degrees of biological activity among related compounds, emphasizing the distinct pharmacological profile of this compound.
Case Studies and Research Findings
Recent studies have provided insights into the efficacy of this compound:
- Cytotoxicity Studies : In vitro studies using MTT assays demonstrated significant cytotoxic effects on melanoma and breast cancer cell lines (e.g., MDA-MB-231). The compound exhibited higher selectivity towards cancer cells compared to normal cells .
- Antiviral Activity Assessment : Research indicated that this compound could inhibit specific viral replication processes, suggesting its utility in antiviral drug development .
- Antimicrobial Testing : this compound showed effectiveness against certain pathogenic bacteria in preliminary tests, warranting further investigation into its potential as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
